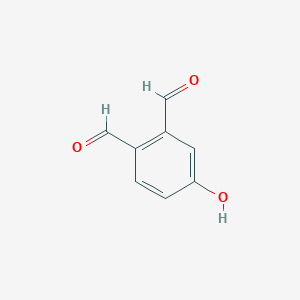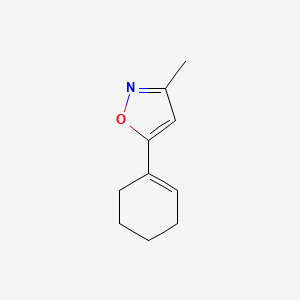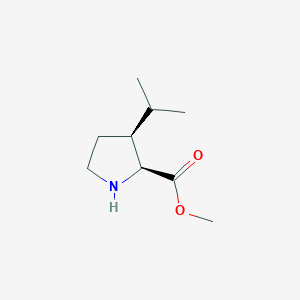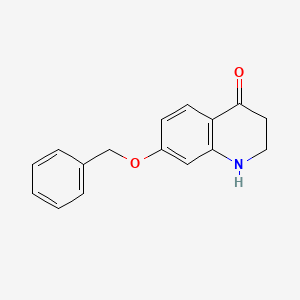
7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one: is a chemical compound that belongs to the class of quinolinones It features a benzyloxy group attached to the 7th position of a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzyl alcohol and benzyl bromide.
Formation of Intermediate: The initial step involves the protection of the amino group by converting it into a benzyloxy group using benzyl bromide under basic conditions.
Cyclization: The protected intermediate undergoes cyclization to form the quinolinone core. This is typically achieved through a condensation reaction with an appropriate carbonyl compound.
Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinolin-4(1H)-one: A structurally related compound without the benzyloxy group.
2,3-Dihydroquinolin-4(1H)-one: Lacks the benzyloxy substitution at the 7th position.
7-Hydroxy-2,3-dihydroquinolin-4(1H)-one: Features a hydroxy group instead of a benzyloxy group.
Uniqueness: 7-(Benzyloxy)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-phenylmethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
InChI Key |
GNIXGIUBNWDYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride](/img/structure/B12859031.png)
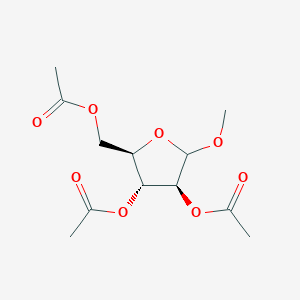

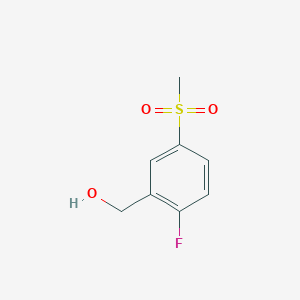

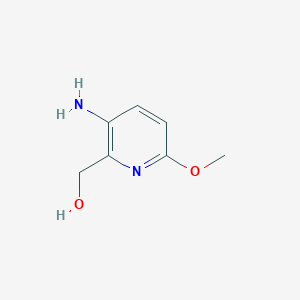
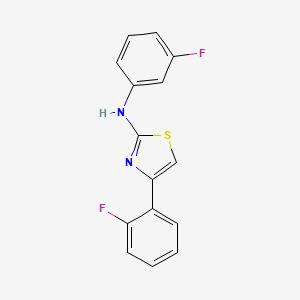
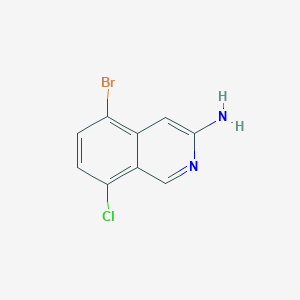
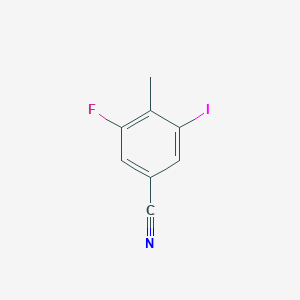
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
